

Comparative Guide: UV-Vis Absorption Maxima of 3-Bromo-2-Nitrobenzamide

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Compound of Interest

Compound Name: Benzamide, 3-bromo-2-nitro-

CAS No.: 1261758-81-9

Cat. No.: B3228146

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Executive Summary

3-Bromo-2-nitrobenzamide (CAS: 113537-99-4 / Related Precursor CAS: 116529-61-4) presents a distinct UV-Vis absorption profile dominated by the steric interplay between the ortho-nitro and amide groups. Unlike its para-nitro isomers, which exhibit strong conjugation bands, the 2-nitro substitution forces a twist in the molecular geometry, resulting in a hypsochromic (blue) shift and altered extinction coefficients.

Key Optical Performance Metrics:

- Primary Absorption Maximum ():255 – 265 nm (strong)^[1]
- Secondary Diagnostic Band:~330 – 350 nm (weak, broad of

)[1]

- Detection Sensitivity: High (Molar Extinction Coefficient

at

)

Part 1: Spectral Characterization & Comparative Analysis

The Structural Basis of Absorption

The UV-Vis spectrum of 3-bromo-2-nitrobenzamide is governed by three electronic factors:

- Benzene Ring Transitions: The core aromatic transitions (Band II).[1]
- Nitro Group Charge Transfer: A strong electron-withdrawing group (EWG) that typically induces a redshift.[1] However, in the 2-position (ortho), the nitro group is sterically crowded by the amide and the bromine atom at position 3. This forces the nitro group out of planarity with the benzene ring, reducing conjugation efficiency compared to 4-nitro isomers.
- Bromine Auxochrome: The bromine atom at position 3 contributes a weak bathochromic (red) shift due to its lone pair electrons, but its primary effect here is steric bulk, further decoupling the resonance system.[1]

Comparison with Alternatives (Isomers & Precursors)

Distinguishing 3-bromo-2-nitrobenzamide from its likely impurities (regioisomers or hydrolysis products) is critical for QC.

Compound	Primary (nm)	Secondary Band (nm)	Structural Cause for Shift
3-Bromo-2-nitrobenzamide	255 - 265	~340 (weak)	Ortho-nitro steric twist reduces conjugation; Hypsochromic shift relative to para.
3-Bromo-4-nitrobenzamide	270 - 285	~350	Para-nitro allows planar geometry; Extended conjugation leads to Bathochromic (red) shift.
2-Bromo-3-nitrobenzoic Acid	255	N/A	Acid precursor; lacks amide resonance contribution.[1] Similar but different retention time.[1]
Benzamide (Reference)	225	N/A	Lacks nitro auxochrome; absorbs in deep UV.[1]

Application Note: When developing HPLC methods, selecting 255 nm provides optimal sensitivity for the target, while 280 nm may favor the 4-nitro impurity.[1] A ratio of absorbance () can serve as a purity index.[1]

Part 2: Experimental Protocol for Spectral Determination

Reagents and Equipment

- Solvent: Methanol (HPLC Grade) or Acetonitrile.[1] Note: Avoid Acetone (UV cutoff >330 nm).[1]

- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]
- Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology

This protocol ensures reproducibility and adherence to Beer-Lambert Law linearity.[1]

- Stock Preparation:
 - Weigh 5.0 mg of 3-bromo-2-nitrobenzamide.[1]
 - Dissolve in 50 mL Methanol to create a 100 µg/mL (approx. 0.4 mM) stock solution.[1]
 - Critical: Sonicate for 5 minutes to ensure complete dissolution of the crystalline powder.
- Dilution Series (Linearity Check):
 - Prepare three working standards: 10 µg/mL, 20 µg/mL, and 50 µg/mL.
 - Use pure Methanol as the blank reference.[1]
- Scanning Parameters:
 - Range: 200 nm to 450 nm.
 - Scan Speed: Medium (approx. 200 nm/min).
 - Bandwidth: 1.0 nm.[1]
- Data Analysis:
 - Identify

(highest absorbance).[1][2]
 - Calculate Molar Extinction Coefficient (

) using

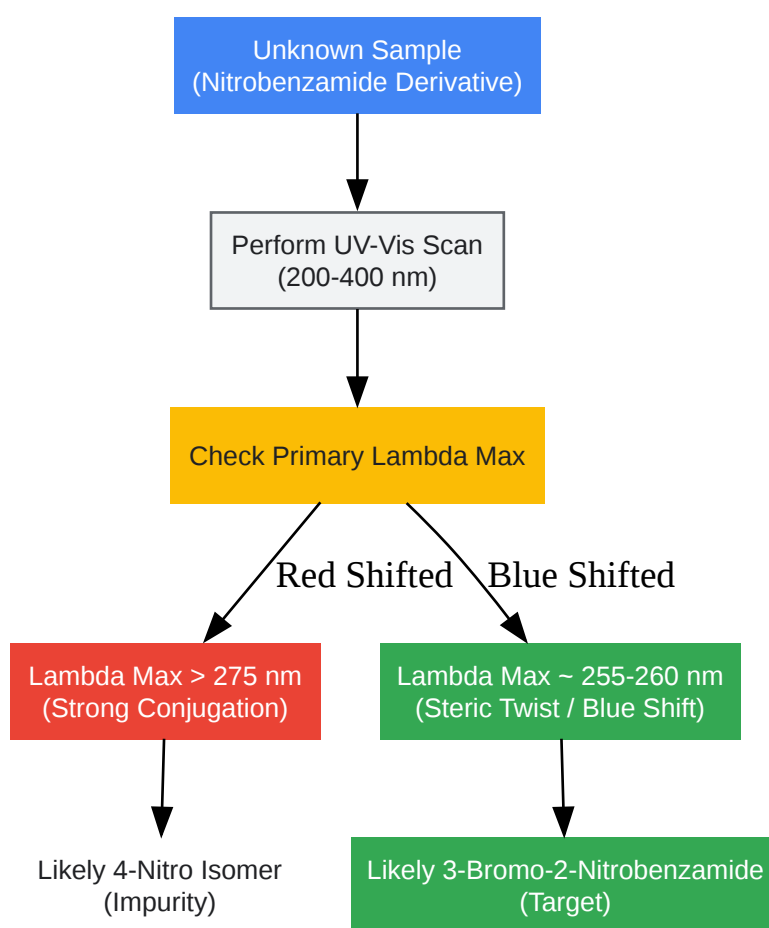
[1]

- Verify the presence of the "nitro shoulder" at >330 nm to confirm the oxidation state.[1]

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the structural comparison and the decision logic for identifying the correct isomer.

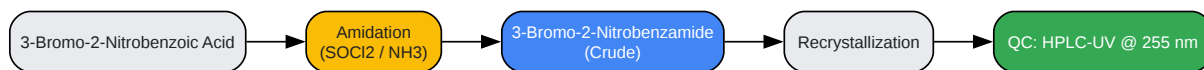
Isomer Differentiation Logic



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Caption: Decision tree for distinguishing the target 2-nitro isomer from 4-nitro impurities based on spectral shifts caused by steric inhibition of resonance.

Synthesis & Analysis Workflow



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Caption: Typical synthesis workflow highlighting the critical Quality Control (QC) checkpoint using the determined UV detection wavelength.

References

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